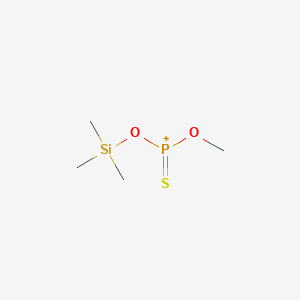
2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 2-amino-4-methyl-5-acetylthiazole with thiosemicarbazide and phenacyl bromide . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. similar compounds are often produced using batch reactors where precise control of temperature, pressure, and reaction time is maintained to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated thiophene ring.
Applications De Recherche Scientifique
2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: It can be used in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism by which 2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. Pathways involved may include inhibition of enzyme activity or disruption of DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-methyl-4-phenylthiazole: This compound shares a similar thiophene ring structure and is used in medicinal chemistry.
4-Methylaminorex: Although structurally different, it shares some synthetic pathways and is used as a stimulant.
Uniqueness
2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various reactions and interact with biological molecules makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
95572-41-1 |
|---|---|
Formule moléculaire |
C12H10N4S |
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
2-amino-4-methyl-5-phenyldiazenylthiophene-3-carbonitrile |
InChI |
InChI=1S/C12H10N4S/c1-8-10(7-13)11(14)17-12(8)16-15-9-5-3-2-4-6-9/h2-6H,14H2,1H3 |
Clé InChI |
XRQMVGAIDGHSGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1C#N)N)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B14338427.png)









![8,8'-bis{(E)-[(2-hydroxybenzyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B14338472.png)


![2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole](/img/structure/B14338504.png)
